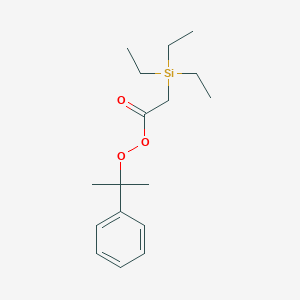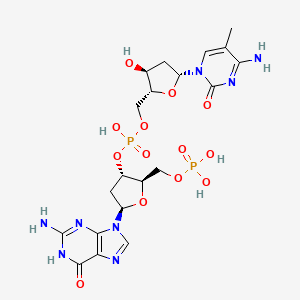
Pdgmdc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Pdgmdc” is a relatively new chemical entity that has garnered attention in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pdgmdc involves a multi-step process that typically starts with the preparation of its core structure. The initial step often includes the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions usually involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are both cost-effective and efficient. The process may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques to achieve high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pdgmdc undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions of this compound often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with different functional groups.
Applications De Recherche Scientifique
Pdgmdc has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: this compound is being investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: In industrial applications, this compound is used in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of Pdgmdc involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which this compound is used.
Propriétés
Numéro CAS |
51853-63-5 |
|---|---|
Formule moléculaire |
C20H28N8O13P2 |
Poids moléculaire |
650.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N8O13P2/c1-8-4-27(20(31)24-16(8)21)13-2-9(29)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)28-7-23-15-17(28)25-19(22)26-18(15)30/h4,7,9-14,29H,2-3,5-6H2,1H3,(H,35,36)(H2,21,24,31)(H2,32,33,34)(H3,22,25,26,30)/t9-,10-,11+,12+,13+,14+/m0/s1 |
Clé InChI |
JAPHKTOVZDCDRM-PRSXHHODSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |
Numéros CAS associés |
51853-63-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


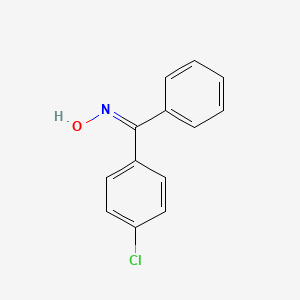
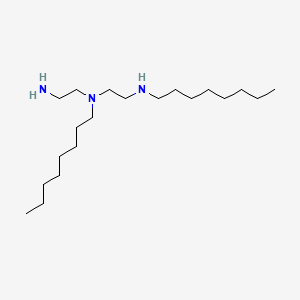
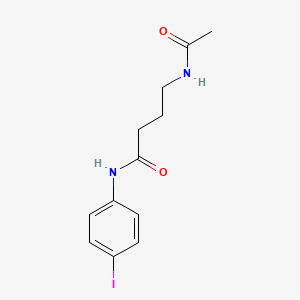
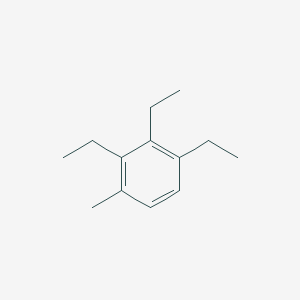
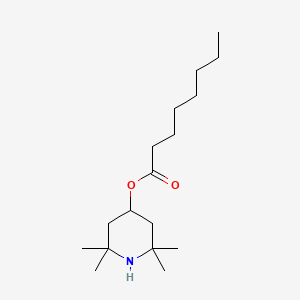
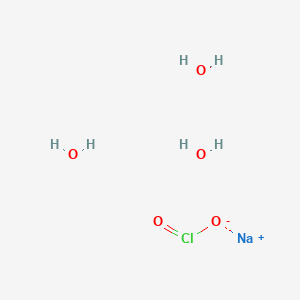
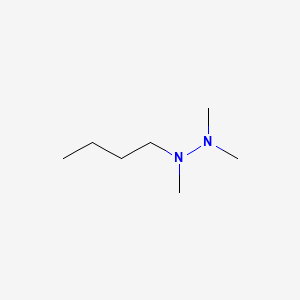
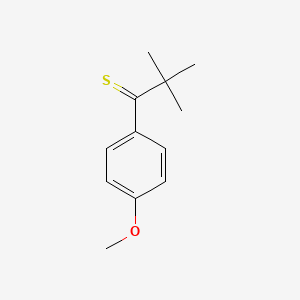
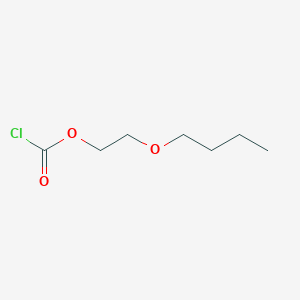
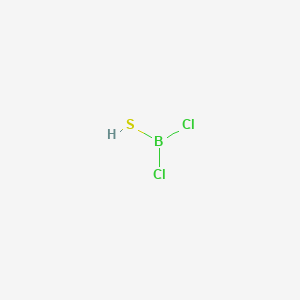
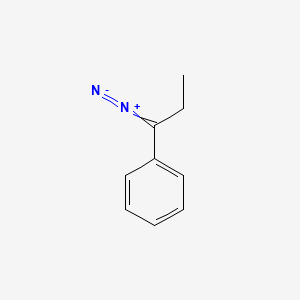
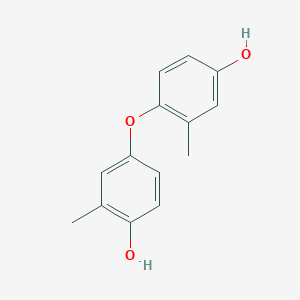
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
